2,3,6-Trifluoro-4-nitroaniline
Overview
Description
2,3,6-Trifluoro-4-nitroaniline is an aniline derivative . It is a building block used in chemical synthesis .
Synthesis Analysis
The synthesis of 2,3,6-Trifluoro-4-nitroaniline involves several steps. One method involves the use of dry Potassium monofluoride and phase-transfer catalyst tetramethyl ammonium chloride . The reaction is heated to 180°C for 6-8 hours. After the reaction is cooled to room temperature, the filtrate is subjected to underpressure distillation .Physical And Chemical Properties Analysis
2,3,6-Trifluoro-4-nitroaniline has a molecular weight of 192.10 . It has a melting point of 59-61°C . The compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 287.6±35.0°C at 760 mmHg .Scientific Research Applications
Differentiation of Isomers
2,3,6-Trifluoro-4-nitroaniline, among other fluoronitroanilines, has been studied for its distinct behavior in negative-ion electrospray ionization mass spectrometry. This compound exhibits unique fragmentation patterns, enabling the differentiation of isomeric structures. The in-source fragmentation induced by cone voltage increase is a key technique in this differentiation, as demonstrated in a study by Gierczyk et al. (2006) (Gierczyk et al., 2006).
Hydrogen Bonding and Molecular Structure
Research by Glidewell et al. (2002) explored the hydrogen bonding in C-substituted nitroanilines, including 2,3,6-Trifluoro-4-nitroaniline. They found that the molecular structure and hydrogen bonding patterns are significantly influenced by the substitution pattern of aromatic rings with fluorine atoms, leading to the formation of complex molecular structures (Glidewell et al., 2002).
Oxidation and Reduction Reactions
Studies on the oxidation of perfluoroaromatics, including various nitroaniline compounds, have shown that 2,3,6-Trifluoro-4-nitroaniline reacts with nitrous acid to form different derivatives. This reaction demonstrates the compound's reactivity and potential for forming diverse chemical entities, as discussed by Hudlicky and Bell (1974) (Hudlicky & Bell, 1974).
Spectroscopic and Quantum Mechanical Characterization
Yildirim (2019) conducted a study on the spectroscopic and quantum mechanical characterization of 2-trifluoromethyl-4-nitroaniline, a related compound. This research included analyses of structural, vibrational, and electronic properties, providing insights into the compound's molecular behavior (Yildirim, 2019).
Environmental Applications
2,3,6-Trifluoro-4-nitroaniline's related compounds, such as 2-chloro-4-nitroaniline, have been utilized in environmental applications, such as the biodegradation of pollutants. For example, Khan et al. (2013) investigated the aerobic degradation pathway of 2-chloro-4-nitroaniline by Rhodococcus sp., which has implications for environmental remediation (Khan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,3,6-trifluoro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRCFULIICUDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-4-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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